molecular formula C22H24N2O7S2 B3547822 N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide

N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide

Katalognummer B3547822
Molekulargewicht: 492.6 g/mol
InChI-Schlüssel: BBHZHXWDVGMECT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide, also known as DAS181, is a small molecule drug that has been recently developed for the treatment of viral infections. It has shown promising results in preclinical studies against various viral strains, including influenza, parainfluenza, and respiratory syncytial virus (RSV). The purpose of

Wirkmechanismus

N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide is a recombinant fusion protein that consists of a sialidase domain from Actinomyces viscosus and a human Fc domain. The sialidase domain cleaves sialic acid receptors on the surface of host cells, which are required for viral attachment and entry. The Fc domain enhances the stability and half-life of the protein in circulation. By cleaving sialic acid receptors, this compound prevents viral attachment and entry, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
This compound has been shown to be highly specific for sialic acid receptors, with minimal off-target effects. It has also been shown to have a favorable pharmacokinetic profile, with a long half-life and low clearance rate. In animal models of influenza and RSV infection, this compound has been shown to reduce viral load, improve clinical symptoms, and increase survival rates.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide has several advantages for lab experiments, including its high specificity and low off-target effects. It also has a favorable pharmacokinetic profile, which allows for convenient dosing and sampling. However, this compound has some limitations, including the need for specialized equipment and expertise for synthesis and purification, as well as the limited availability of the protein.

Zukünftige Richtungen

There are several future directions for the development and application of N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide. One direction is the optimization of the protein for clinical use, including the development of more efficient synthesis and purification methods, as well as the optimization of dosing and administration protocols. Another direction is the exploration of this compound for the treatment of other viral infections, including coronaviruses and adenoviruses. Additionally, the potential use of this compound in combination with other antiviral agents should be explored to enhance its efficacy and reduce the risk of drug resistance.

Wissenschaftliche Forschungsanwendungen

N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide has been extensively studied for its antiviral properties against various strains of influenza, parainfluenza, and RSV. In preclinical studies, it has been shown to inhibit viral replication by cleaving sialic acid receptors on the surface of host cells, thereby preventing viral attachment and entry. This compound has also been shown to reduce viral load and improve clinical symptoms in animal models of influenza and RSV infection.

Eigenschaften

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-[(4-ethoxyphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O7S2/c1-4-31-17-7-12-20(13-8-17)32(25,26)23-16-5-10-19(11-6-16)33(27,28)24-21-15-18(29-2)9-14-22(21)30-3/h5-15,23-24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHZHXWDVGMECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.